1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
1-(4-Bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a triazole-based compound featuring a 4-bromophenyl group and a butyl-substituted triazole ring connected via a sulfanyl-ethanone linker. This structure combines aromatic, heterocyclic, and aliphatic components, enabling diverse physicochemical and biological interactions. Such compounds are typically synthesized via S-alkylation of triazole-thiol precursors with α-halogenated ketones, followed by purification and characterization using techniques like NMR, IR, and HRMS .
Properties
CAS No. |
462095-39-2 |
|---|---|
Molecular Formula |
C14H16BrN3OS |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16BrN3OS/c1-2-3-4-13-16-14(18-17-13)20-9-12(19)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,18) |
InChI Key |
ZVTUINNCBUMDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and triazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group may play key roles in these interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the triazole ring and the ethanone moiety. Key comparisons include:
Key Observations :
- Bioactivity: Ethanol derivatives (e.g., (±)-2-{[4-(4-Bromophenyl)-5-phenyl...]sulfanyl}-1-phenylethanol) exhibit anticonvulsant activity due to hydrogen-bonding capacity, whereas the ethanone group in the target compound may improve metabolic stability .
- Steric Effects: Bulky substituents (e.g., 2-isopropyl-5-methylphenoxy in ) can hinder target binding but improve selectivity.
Yield Comparison :
- S-Alkylation typically yields 60–70% for triazole-thiol derivatives, as seen in similar compounds .
- Bulky substituents (e.g., quinolinyloxymethyl ) may reduce yields due to steric hindrance.
Spectroscopic Characterization
Biological Activity
The compound 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a derivative of the triazole family, known for its diverse biological activities, particularly in antibacterial and antifungal domains. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Properties
The compound features a bromophenyl group and a triazole moiety linked through a sulfanyl (thio) group. The presence of these functional groups is significant as they contribute to the biological activity of the compound.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate remarkable potency against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 4-Amino-1,2,4-Triazole Derivatives | 5 | B. subtilis |
| 3-Bromophenyl Triazole | 5 | E. coli, P. aeruginosa |
Studies have demonstrated that triazole derivatives can inhibit bacterial growth effectively, with some showing MIC values comparable to established antibiotics like ciprofloxacin . The introduction of halogen substituents, such as bromine, has been linked to enhanced antibacterial activity due to increased lipophilicity and better interaction with bacterial membranes .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound's ability to inhibit fungal growth has been attributed to its interference with ergosterol synthesis in fungal cell membranes. This mechanism is crucial for developing antifungal agents.
Analgesic Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that triazole derivatives may possess analgesic effects. For example, molecular docking studies indicate potential interactions with pain-related biological targets such as COX-2 . In vivo studies conducted on related compounds have shown promising results in pain relief models.
Case Studies
- Antibacterial Screening : A study screened various triazole derivatives against common pathogens. The results indicated that compounds with a bromophenyl substituent exhibited significant inhibition zones against E. coli and S. aureus .
- Molecular Docking Studies : Molecular docking simulations for triazole derivatives revealed strong binding affinities to bacterial DNA-gyrase, suggesting a mechanism of action through DNA interaction .
- Toxicity Assessment : Toxicological evaluations of related compounds indicated low acute toxicity levels in animal models, supporting their potential therapeutic use without severe side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
